molecular formula C8H8O4S B1427291 Dimethyl thiophene-3,4-dicarboxylate CAS No. 4282-35-3

Dimethyl thiophene-3,4-dicarboxylate

Cat. No.: B1427291
CAS No.: 4282-35-3
M. Wt: 200.21 g/mol
InChI Key: MEPFISOQOOJNJL-UHFFFAOYSA-N
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Description

Dimethyl thiophene-3,4-dicarboxylate is an organic compound with the molecular formula C8H8O4S. It is a derivative of thiophene, featuring two carboxylate groups at the 3 and 4 positions of the thiophene ring, each esterified with a methyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-3,4-dicarboxylic acid.

  • Esterification Reaction: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Large-scale esterification reactions are carried out under controlled temperatures and pressures to ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to this compound derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduction can yield dimethyl thiophene-3,4-diol or other reduced derivatives.

  • Substitution Products: Substitution reactions can introduce halogens or other substituents onto the thiophene ring.

Scientific Research Applications

Dimethyl thiophene-3,4-dicarboxylate is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and material science.

  • Biology: Thiophene derivatives are explored for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to develop thiophene-based drugs for various therapeutic applications.

  • Industry: Thiophene compounds are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl thiophene-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, thiophene derivatives may interact with cellular targets, such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Dimethyl thiophene-3,4-dicarboxylate is compared with other thiophene derivatives, such as thiophene-2,3-dicarboxylate and thiophene-2,5-dicarboxylate. These compounds share structural similarities but differ in the positions of their carboxylate groups, leading to variations in their chemical reactivity and applications. This compound is unique in its specific substitution pattern, which influences its reactivity and utility in various chemical processes.

Properties

IUPAC Name

dimethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPFISOQOOJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729204
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-35-3
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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